molecular formula C11H11N3O3 B4578638 5-isopropyl-3-(3-nitrophenyl)-1,2,4-oxadiazole

5-isopropyl-3-(3-nitrophenyl)-1,2,4-oxadiazole

Cat. No. B4578638
M. Wt: 233.22 g/mol
InChI Key: QIXYMJWGBLXUTA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to 5-isopropyl-3-(3-nitrophenyl)-1,2,4-oxadiazole typically involves multiple steps, starting from basic organic compounds. For example, the synthesis of S-substituted derivatives of 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiol was achieved by converting 3-nitrobenzoic acid into ester, hydrazide, and finally to the oxadiazole derivative, followed by reactions with various electrophiles (Aziz-ur-Rehman et al., 2013).

Molecular Structure Analysis

The molecular structure of 5-isopropyl-3-(3-nitrophenyl)-1,2,4-oxadiazole derivatives is characterized using spectroscopic methods such as IR, 1H-NMR, and EI-MS. These methods help in elucidating the structure and confirming the synthesis of the compound (Aziz-ur-Rehman et al., 2013).

Chemical Reactions and Properties

1,2,4-oxadiazole derivatives, including those similar to 5-isopropyl-3-(3-nitrophenyl)-1,2,4-oxadiazole, undergo various chemical reactions, forming different derivatives. These reactions often involve substitutions and conversions of functional groups, contributing to the diverse chemical properties of these compounds (Aziz-ur-Rehman et al., 2013).

Physical Properties Analysis

The physical properties of 1,2,4-oxadiazole derivatives depend on their molecular structure. These properties can be investigated through methods like differential scanning calorimetry and optical polarising microscopy, as seen in related compounds (H. Abboud et al., 2017).

Chemical Properties Analysis

The chemical properties of 5-isopropyl-3-(3-nitrophenyl)-1,2,4-oxadiazole derivatives are influenced by their functional groups and molecular structure. These properties can be understood through reactions like selective reductions and nitration processes, which are essential for understanding the reactivity and potential applications of these compounds (M. Tarasenko et al., 2017).

Scientific Research Applications

Corrosion Inhibition

Oxadiazoles as Corrosion Inhibitors

Various substituted oxadiazoles, including compounds closely related to 5-isopropyl-3-(3-nitrophenyl)-1,2,4-oxadiazole, have been investigated for their potential to inhibit corrosion of metals in acidic environments. Studies have shown that certain oxadiazole derivatives effectively prevent the corrosion of mild steel in hydrochloric acid by adsorbing onto the metal surface, thereby blocking the corrosive attack by the acid. For example, 2,5-bis(4-nitrophenyl)-1,3,4-oxadiazole (PNOX) and its derivatives have been explored for their inhibitive effects, demonstrating the role of chemical structure on their performance as corrosion inhibitors (Lagrenée et al., 2001), (Kalia et al., 2020).

Antibacterial and Antitubercular Activities

Biological Activities of Oxadiazoles

Oxadiazole derivatives have been synthesized and evaluated for their biological activities, including antibacterial and antitubercular effects. Research has highlighted the potential of oxadiazole compounds in combating various strains of bacteria and Mycobacterium tuberculosis. For instance, S-substituted derivatives of 5-(3-nitrophenyl)-1,3,4-Oxadiazole-2-thiol have shown significant antibacterial activity against several gram-negative and gram-positive bacteria (Aziz‐ur‐Rehman et al., 2013), indicating the therapeutic potential of oxadiazole compounds.

Optoelectronic Properties

Oxadiazoles in Optoelectronics

Oxadiazole-based compounds, especially those incorporating electron-donating and electron-accepting groups, have been explored for their optoelectronic properties. These compounds are of interest for applications in organic light-emitting diodes (OLEDs) and other electronic devices due to their ability to facilitate charge transport and block excitons. Studies have demonstrated the utility of oxadiazole derivatives in enhancing the performance of OLEDs, with specific focus on their electron-transporting and hole-blocking capabilities (Wang et al., 2001), (Shih et al., 2015).

properties

IUPAC Name

3-(3-nitrophenyl)-5-propan-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O3/c1-7(2)11-12-10(13-17-11)8-4-3-5-9(6-8)14(15)16/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIXYMJWGBLXUTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=NO1)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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